2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The molecular formula of this compound is C8H8BrN3O, and it has a molecular weight of 242.07 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yield.
Temperature: Elevated temperatures are used to facilitate the reaction.
Reaction time: The reaction is relatively fast, often completed within minutes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, solid support catalysts such as Al2O3 and TiCl4 can be employed to improve yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: These reactions can modify the functional groups on the imidazo[1,2-A]pyridine ring.
Cyclization reactions: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the imidazo[1,2-A]pyridine scaffold .
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine has a wide range of applications in scientific research, including:
Medicinal chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Biological research: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Material science: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-7-methoxyimidazo[1,2-A]pyridine: Similar in structure but with different substituents.
6-Bromoimidazo[1,2-A]pyridin-2-amine: Another closely related compound with variations in the functional groups.
Uniqueness
2-Bromo-6-methoxyimidazo[1,2-A]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methoxy groups contribute to its reactivity and potential as a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H8BrN3O |
---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
2-bromo-6-methoxyimidazo[1,2-a]pyridin-7-amine |
InChI |
InChI=1S/C8H8BrN3O/c1-13-6-3-12-4-7(9)11-8(12)2-5(6)10/h2-4H,10H2,1H3 |
InChI-Schlüssel |
OIXIMQJIJIBQAH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN2C=C(N=C2C=C1N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.